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Compound of Interest

Compound Name: 3-Fluorobenzoyl cyanide

Cat. No.: B1338787 Get Quote

An In-depth Technical Guide to 3-Fluorobenzoyl
Cyanide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Fluorobenzoyl cyanide (CAS No: 658-08-2), a key intermediate in various

synthetic applications. This document outlines its chemical structure, physical characteristics, a

detailed synthesis protocol, and available spectral and safety data to support its use in

research and development.

Core Properties and Data
3-Fluorobenzoyl cyanide is a fluorinated aromatic ketone and nitrile derivative. Its chemical

structure incorporates a fluorine atom at the meta position of the benzoyl group, which can

significantly influence its reactivity and the properties of downstream compounds.

Table 1: Physical and Chemical Properties of 3-Fluorobenzoyl Cyanide
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Property Value Source

CAS Number 658-08-2 [1][2]

Molecular Formula C₈H₄FNO [1][2]

Molecular Weight 149.12 g/mol [1][2]

Appearance
Pale-yellow to Yellow-brown

Liquid

Purity 95%

Storage Temperature 2-8 °C

Synthesis of 3-Fluorobenzoyl Cyanide
A common and effective method for the synthesis of substituted benzoyl cyanides, including 3-
Fluorobenzoyl cyanide, involves the reaction of the corresponding benzoyl chloride with a

cyanide salt, typically copper(I) cyanide. This nucleophilic substitution reaction provides a direct

route to the desired acyl cyanide.

Experimental Protocol: Synthesis from 3-Fluorobenzoyl
Chloride
This protocol is based on a general method for the preparation of substituted benzoyl cyanides.

[3][4]

Materials:

3-Fluorobenzoyl chloride

Copper(I) cyanide (CuCN)

Anhydrous aprotic organic solvent (e.g., toluene or acetonitrile)

Inert gas (e.g., nitrogen or argon)

Procedure:
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In a reaction vessel equipped with a stirrer and under an inert atmosphere, 3-Fluorobenzoyl

chloride is reacted with 0.9-1.4 molar equivalents of copper(I) cyanide.

The reaction is typically carried out without a solvent at a temperature between 150 and 165

°C.

After a reaction time of up to 5 hours, the mixture is cooled to below 100 °C.

An aprotic organic solvent is added to the reaction mixture to precipitate the resulting copper

salts.

The precipitated copper salt is removed by filtration.

The filtrate is then cooled to a temperature between -40 and +20 °C to crystallize the crude

3-Fluorobenzoyl cyanide.

The crystallized product is separated from the solvent and can be further purified if

necessary.

Logical Workflow for Synthesis:
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Caption: Synthesis workflow for 3-Fluorobenzoyl cyanide.
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Spectroscopic Data
While specific spectra for 3-Fluorobenzoyl cyanide are not readily available in public

databases, the expected spectral characteristics can be inferred from the analysis of similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (approximately 7.0-8.0 ppm) due to the fluorine-proton and proton-proton couplings

on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (likely in the

range of 160-170 ppm), the cyanide carbon (around 115-120 ppm), and aromatic carbons.

The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling).

For instance, in 4-fluorobenzaldehyde, the carbonyl carbon does not show C-F coupling,

while the aromatic carbons do.[5]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional

groups in 3-Fluorobenzoyl cyanide.

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the

carbonyl group.

C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹

for the nitrile group.

C-F Stretch: An absorption band in the range of 1100-1300 cm⁻¹ is characteristic of the C-F

bond.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600

cm⁻¹, respectively, are indicative of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight

and fragmentation pattern of the molecule.
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Molecular Ion Peak (M+): A peak at m/z = 149, corresponding to the molecular weight of 3-
Fluorobenzoyl cyanide, is expected.

Key Fragmentation Pathways: Common fragmentation patterns for benzoyl derivatives

include the loss of CO (m/z = 121) and the cyanide radical (m/z = 123). The fragmentation of

the aromatic ring can also lead to characteristic ions. The mass spectrum of the related

compound 3-cyanobenzaldehyde shows a prominent molecular ion peak and key fragments

from the loss of a hydrogen atom and a CO molecule.[6]

Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Fluorobenzoyl cyanide is not widely available.

However, based on the data for analogous compounds such as other fluorinated benzyl and

benzoyl derivatives, the following precautions should be taken.

GHS Hazard Information (Anticipated):

Pictograms:

Exclamation Mark

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

Precautionary Statements:

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Rinse mouth.

It is crucial to handle 3-Fluorobenzoyl cyanide in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety

information, it is recommended to consult the supplier-specific SDS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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